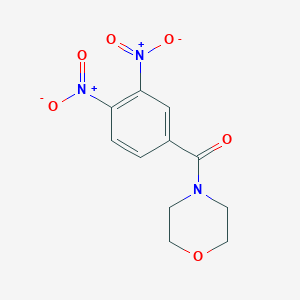

(3,4-二硝基苯基)(吗啉基)甲酮

货号 B1282165

CAS 编号:

65003-28-3

分子量: 281.22 g/mol

InChI 键: ZXZLWWJIFPMIJL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

概述

描述

“(3,4-Dinitrophenyl)(morpholino)methanone” is a chemical compound with the molecular formula C11H11N3O6 . It has an average mass of 281.221 Da and a monoisotopic mass of 281.064789 Da .

Synthesis Analysis

The synthesis of morpholines, which includes “(3,4-Dinitrophenyl)(morpholino)methanone”, is a subject of much study due to their biological and pharmacological importance . The main approaches toward morpholine synthesis or functionalization have been reviewed, emphasizing on novel work .Molecular Structure Analysis

The molecular structure of “(3,4-Dinitrophenyl)(morpholino)methanone” includes 9 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . It has a polar surface area of 121 Ų and a molar refractivity of 66.4±0.0 cm³ .Physical And Chemical Properties Analysis

“(3,4-Dinitrophenyl)(morpholino)methanone” has a density of 1.5±0.0 g/cm³, a boiling point of 535.9±0.0 °C at 760 mmHg, and a flash point of 277.9±0.0 °C . It has a polarizability of 26.3±0.0 10^-24 cm³ and a molar volume of 189.3±0.0 cm³ .科学研究应用

晶体结构分析

- 相关化合物的晶体结构,如 (Bakare等,2005),表明吗啉环采用椅式构象,表明吗啉基团在化合物中的结构意义。

抗肿瘤活性

- 含有吗啉基团的化合物对各种癌细胞系的增殖表现出明显的抑制作用,表明具有潜在的抗肿瘤应用 (Tang和Fu,2018)。

抗氧化性能

- 类似化合物的衍生物已被合成并评估其抗氧化性能。结果显示出有效的抗氧化能力,突出了在相关应用中的使用潜力 (Çetinkaya等,2012)。

抗增殖活性

- 研究已检查了具有吗啉基团的化合物的对各种癌细胞的抗增殖活性,表明这些基团在癌症研究中的相关性 (Prasad等,2018)。

帕金森病中的成像应用

- 吗啉化合物已被研究用于帕金森病中特定酶的成像,证明了这些化合物在神经学研究中的作用 (Wang等,2017)。

合成工艺优化

- 研究集中于优化含有吗啉基团的化合物的合成工艺,强调了它们在化学生产中的重要性 (姜日山,2009)。

化学合成中的反应性

- 类似化合物的反应性已被研究以创建新的衍生物,为化学中的新型化合物的开发做出了贡献 (Kumar等,2014)。

安全和危害

未来方向

属性

IUPAC Name |

(3,4-dinitrophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O6/c15-11(12-3-5-20-6-4-12)8-1-2-9(13(16)17)10(7-8)14(18)19/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZLWWJIFPMIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516135 | |

| Record name | (3,4-Dinitrophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65003-28-3 | |

| Record name | (3,4-Dinitrophenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

A solution of 3,4-dinitrobenzoic acid (200 mg, 0.943 mmol) and DMF (2 drops) in THF (7 mL) was treated with thionyl chloride (0.14 mL, 224 mmol) and then heated at reflux for 2.5 h. The mixture was cooled to 0° C. and triethylamine (286 mg, 1.883 mmol) was added over 25 min while keeping the internal temperature at 0° C. Morpholine (164 mg, 1.883 mmol) was added. The mixture was stirred overnight and allowed to warm to ambient temperature. Purification by flash chromatography afforded the title compound (150 mg). 1H NMR (400 MHz, CD3OD): δ 8.36 (s, 1H), 8.10 (d, 1H, J=8.8 Hz), 7.28 (d, 1H, J=9.2 Hz), 3.79 (m, 4H), 3.16 (m, 4H).

Name

Synthesis routes and methods II

Procedure details

A solution of 17.4 g (0.075 mol.) of 3,4 dinitrobenzoylchloride in 250 ml of methylene chloride is treated at 0°-20° C. with a solution of 13 g. (0.15 mol.) of morpholine in 100 ml. of methylene chloride. The solution is kept at 20°-25° C. for 2 hrs., the solvent is evaporated and the residue triturated with water. Recrystallization from methanol affords 4-morpholinocarbonyl-1,2-dinitrobenzene (m.p. 136°-137° C.). 17.0 G. of 4-morpholinocarbonyl-1,2-dinitrobenzene in 340 ml. of methanol is hydrogenated for 3 hrs. at 45-50 psi in the presence of 1.7 g. of 5% palladized charcoal. The resulting solution of 1,2-diamino-4-morpholinocarbonylbenzene is filtered and concentrated to ~170 ml. 14.0 G. of 1,3-bis-methoxycarbonyl-S-methyl isothiourea, 170 ml. of water and 4 ml. of acetic acid are added to the diamine solution and the mixture is refluxed for 3 hrs. The solution is concentrated and cooled. Filtration and recrystallization from methanol-chloroform affords 5(6)-morpholinocarbonyl-2-carbomethoxyaminobenzimidazole (m.p. 224° C. dec.).

Synthesis routes and methods III

Procedure details

A solution of 3,4-dinitrobenzoic acid (10 g, 47 mmol, 1 eq.) and DMF (0.1 mL) in THF (100 mL) was treated with thionyl chloride (4.5 mL, 62 mmol, 1.3 eq.) then heated to reflux for 2.5 h. The mixture was cooled in ice then triethylamine (10 mL, 71 mmol, 1.1 eq.) was added over 20 min, keeping internal temperature <5° C. Morpholine (6.2 mL, 71 mmol, 1.5 eq) was added to the resulting thick yellow suspension over 15 min, keeping internal temperature <10° C. The ice-bath was removed and the mixture allowed to warm to r.t. After 15 min, a further portion of morpholine (1 mL, 11 mmol, 0.24 eq.) was added and the mixture stirred overnight. The mixture was diluted with water (250 mL) and cooled in ice. A beige solid was filtered off under suction, washed with a further portion of cold water (25 mL) and dried in vacuo to afford the title compound (12.7 g, 96%).

Name

Yield

96%

Synthesis routes and methods IV

Procedure details

3,4-Dinitrobenzoic acid (1.000 Kg, 4.71 mol, 1.0 wt), tetrahydrofuran (10.00 L, 10.0 vol), and dimethyl for amide (0.010 L, 0.01 vol) were charged to a flask under nitrogen. Thionyl chloride (0.450 L, 6.16 mol, 0.45 vol) was added at 20 to 30° C. and the reaction mixture was heated to 65 to 70° C. Reaction completion was determined by 1H NMR analysis (d6-DMSO), typically in 3 hours. The reaction mixture was cooled to 0 to 5° C. and triethylamine (1.25 L, 8.97 mol, 1.25 vol) was added at 0 to 10° C. Morpholine (0.62 L, 7.07 mol, 0.62 vol) was charged to the reaction mixture at 0 to 10° C. and the slurry was stirred for 30 minutes at 0 to 110° C. Reaction completion was determined by 1H NMR analysis (d6-DMSO). The reaction mixture was warmed to 15 to 20° C. and water (4.00 L, 4.0 vol) was added. This mixture was then charged to a 40 L flange flask containing water (21.00 L, 21.0 vol) at 15 to 25° C. to precipitate the product. The flask contents were cooled to and aged at 0 to 5° C. for 1 hour and the solids were collected by filtration. The filter-cake was washed with water (4×5.00 L, 4×5.0 vol) and the pH of the final wash was found to be pH 7. The wet filter-cake was analysed by 1H NMR for the presence of triethylamine hydrochloride. The filter-cake was dried at 40 to 45° C. under vacuum until the water content by KF<0.2% w/w, to yield (3,4-dinitrophenyl)-morpholin-4-yl-methanone (1.286 Kg, 97.0%, KF 0.069% w/w) as a yellow solid.

[Compound]

Name

amide

Quantity

0.01 L

Type

reactant

Reaction Step One

Yield

97%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。